3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride
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Overview
Description
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazol ring and a methoxyphenyl group, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 3-methoxyphenylhydrazine with a suitable pyrazol precursor. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to promote the formation of the pyrazol ring.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of alkylated or acylated derivatives.
Scientific Research Applications
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites.
Comparison with Similar Compounds
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride is unique due to its specific structural features. Similar compounds include:
3-(4-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride: Similar structure but with a different position of the methoxy group.
3-(3-Methoxyphenyl)propionic acid: Contains a propionic acid group instead of the pyrazol ring.
3-(3-Methoxyphenyl)acetonitrile: Features a nitrile group instead of the amine group.
These compounds share the methoxyphenyl group but differ in their functional groups and overall structure, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-14-8-4-2-3-7(5-8)9-6-10(11)13-12-9;/h2-6H,1H3,(H3,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRIPOUUDUXBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NN2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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